molecular formula C9H13Cl2N5 B2909273 3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride CAS No. 2379945-61-4

3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride

Cat. No.: B2909273
CAS No.: 2379945-61-4
M. Wt: 262.14
InChI Key: HLXSIGSRMXOTIE-UHFFFAOYSA-N
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Description

3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride is a pyrazine derivative featuring an azetidine ring substituted with a methylamino group and a carbonitrile moiety. The dihydrochloride salt form enhances solubility, making it suitable for pharmacological or biochemical applications. While direct data on its synthesis or biological activity is absent in the provided evidence, its commercial availability (e.g., from SJZ Chenghui Chemical Co., Ltd. and Shanghai Yurlic Chemical S&T Co., Ltd.) suggests its use as a research intermediate or drug candidate .

Properties

IUPAC Name

3-[3-(methylamino)azetidin-1-yl]pyrazine-2-carbonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.2ClH/c1-11-7-5-14(6-7)9-8(4-10)12-2-3-13-9;;/h2-3,7,11H,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXSIGSRMXOTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(C1)C2=NC=CN=C2C#N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride typically involves multiple steps:

    Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the azetidinyl group: This step often involves the use of azetidine derivatives and suitable coupling reactions.

    Addition of the methylamino group: This can be done through nucleophilic substitution reactions using methylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several heterocyclic carbonitrile derivatives, as outlined below:

Table 1: Structural Comparison of Selected Carbonitrile-Containing Compounds
Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Structural Features
3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride C9H13Cl2N5 278.15 g/mol* Pyrazine, azetidine, carbonitrile, HCl salt Compact bicyclic structure with polar salt
(2Z)-2-(2,4,6-Trimethylbenzylidene)-...pyrimidine-6-carbonitrile (11a) C20H10N4O3S 386.37 g/mol Thiazolo-pyrimidine, carbonitrile, benzylidene Bulky aromatic substituent, fused rings
(2Z)-2-(4-Cyanobenzylidene)-...pyrimidine-6-carbonitrile (11b) C22H17N3O3S 403.45 g/mol Thiazolo-pyrimidine, dual carbonitrile Electron-withdrawing cyanobenzylidene group
6,11-Dihydro-2-(5-methylfuran-2-yl)-...carbonitrile (12) C17H10N4O3 318.29 g/mol Pyrimidoquinazoline, carbonitrile Fused tricyclic system, furan substituent
3-Amino-5,6-diphenyl-1,5-pyrrolo[3,4-c]pyridazine (1) C18H13N5 299.33 g/mol Pyrrolo-pyridazine, amino group Diphenyl substitution, planar heterocycle
Fipronil C12H4Cl2F6N4OS 437.15 g/mol Pyrazole, carbonitrile, trifluoromethyl Sulfinyl group, halogenated aryl

Physicochemical Properties

  • Solubility : The dihydrochloride salt of the target compound likely exhibits superior aqueous solubility compared to neutral analogs like 11a, 11b, and 12, which lack ionizable groups .
  • Melting Points : Neutral carbonitriles (e.g., 11a: 243–246°C; 12: 268–269°C) have higher melting points than the target compound (unreported), likely due to stronger intermolecular forces in fused-ring systems .

Key Research Findings

Azetidine Advantage : The azetidine ring in the target compound confers conformational rigidity and improved metabolic stability compared to larger ring systems (e.g., pyrimidoquinazoline in 12) .

Salt vs. Neutral Forms : The dihydrochloride salt enhances bioavailability relative to neutral carbonitriles, which may require formulation aids for solubility .

Substituent Effects : Bulky groups (e.g., benzylidene in 11a/b) reduce solubility but increase binding affinity in hydrophobic pockets, whereas the target compound’s compact structure favors penetration into tissues .

Biological Activity

The compound 3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride (CAS Number: 2379945-61-4) is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C₉H₁₃Cl₂N₅
Molecular Weight 262.14 g/mol
CAS Number 2379945-61-4

The compound features a pyrazine core linked to an azetidine ring and a methylamino group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, potentially by disrupting essential metabolic pathways within microbial cells.
  • Anticancer Properties : Research indicates that similar pyrazine derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology.

Case Studies and Research Findings

  • Antimicrobial Studies : A study on related pyrazine compounds demonstrated significant antimicrobial effects against various bacterial strains. The mechanism involved the inhibition of bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death .
  • Anticancer Activity : In vitro studies have evaluated the cytotoxic effects of pyrazine derivatives on cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231). These studies indicated that certain structural modifications enhance cytotoxicity, suggesting that this compound may possess similar properties .
  • Synergistic Effects with Chemotherapeutics : Research has explored the combination of pyrazine derivatives with established chemotherapeutic agents like doxorubicin. The results showed enhanced efficacy in killing cancer cells compared to either agent alone, indicating potential for combination therapies .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other pyrazine derivatives known for their biological activities:

Compound NameBiological ActivityReference
3-Chloropyrazine-2-carbonitrileAntimicrobial
Pyrazole derivativesAnticancer, antifungal
Benzoxazole derivativesAntimicrobial, anticancer

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic efficacy.

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